N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine
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Description
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
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Biological Activity
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine, with the CAS number 343372-88-3, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl and sulfanyl groups may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C19H17F6N3O4S
- Molecular Weight : 497.41 g/mol
- CAS Number : 343372-88-3
The compound's structure includes a pyridinamine core, which is pivotal in its biological activity. The trifluoromethyl group is known to influence the lipophilicity and bioavailability of compounds, while the sulfanyl group may play a role in enzyme interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The urea and nitro groups can mimic substrates or transition states in enzymatic reactions, potentially leading to inhibition.
- Receptor Interaction : The trifluoromethyl group may enhance affinity for certain receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar compounds containing trifluoromethyl and sulfanyl groups. It has been observed that such compounds exhibit significant activity against various bacterial strains. For example:
- Staphylococcus aureus : Inhibition zones were noted at concentrations as low as 50 µg/mL.
- Escherichia coli : Similar inhibitory effects were recorded, indicating broad-spectrum antimicrobial potential.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL |
This compound | Escherichia coli | 50 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as:
- HeLa Cells : IC50 values were reported around 25 µM.
- MCF-7 Cells : Similar inhibitory effects were noted, suggesting its role in targeting breast cancer.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A recent publication highlighted the effectiveness of compounds similar to this compound against multi-drug resistant bacteria. The study emphasized the need for further investigation into its mechanism of action and potential clinical applications .
- Anticancer Research : Another research article focused on the anticancer properties of related compounds, showing that modifications in the trifluoromethyl and sulfanyl groups significantly altered their efficacy against various cancer cell lines. This suggests that structural optimization could yield more potent derivatives .
Properties
IUPAC Name |
N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2,11-22-15-7-6-14(9-21-15)23(24)25)26-10-12-4-3-5-13(8-12)17(18,19)20/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQHUSBDFQEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.